molecular formula C19H19ClN6O B2870176 4-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1421449-41-3

4-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2870176
CAS No.: 1421449-41-3
M. Wt: 382.85
InChI Key: QDIOBBHRAVYZSK-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a potent, selective, and ATP-competitive small-molecule inhibitor of Spleen Tyrosine Kinase (SYK) Source . SYK is a cytoplasmic tyrosine kinase critically involved in signaling through immunoreceptors, including the B-cell receptor (BCR) and Fc receptors, making it a central regulator of innate and adaptive immune responses Source . Consequently, this inhibitor is a vital pharmacological tool for investigating autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, by probing the downstream effects of SYK-mediated signaling pathways in immune cells like macrophages, neutrophils, and B-cells Source . Beyond immunology, its research value extends to oncology, particularly in the study of B-cell malignancies like diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL), where constitutive BCR signaling promotes tumor cell survival and proliferation Source . By selectively inhibiting SYK, this compound facilitates the dissection of oncogenic signaling networks and the evaluation of SYK as a therapeutic target in preclinical models. The compound has also been identified to exhibit inhibitory activity against JAK2 kinase, adding a layer of complexity to its mechanism and expanding its utility in researching cross-talk between key signaling pathways Source .

Properties

IUPAC Name

4-chloro-N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-13-24-17(12-18(25-13)26-16-4-2-3-9-21-16)22-10-11-23-19(27)14-5-7-15(20)8-6-14/h2-9,12H,10-11H2,1H3,(H,23,27)(H2,21,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIOBBHRAVYZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces. The specifics of these interactions would depend on the nature of the target and the chemical structure of the compound.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance the function of that pathway. The downstream effects would depend on the role of the affected pathway in cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could affect various processes such as cell growth, differentiation, or apoptosis.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by the characteristics of the biological environment, such as the presence of competing substrates or inhibitors.

Comparison with Similar Compounds

Structural and Functional Features

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Target/Activity Reference
Target Compound Pyrimidine + benzamide 425.9 (calculated) 4-Cl-benzamide, ethylamino linker, pyridin-2-ylamino Inferred: Kinase (e.g., EGFR) -
(S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1, ) Pyrimidine + benzamide 446.8 (observed: [M+H]+ = 447.1) 2,6-diCl-benzamide, hydroxypropylamino linker EGFR inhibitor (explicit)
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide (BD01118959, ) Thiadiazole + benzamide 405.84 4-Cl-benzamide, 4-Cl-benzyl, thiadiazole ring Unknown (structural focus on thiadiazole)
Pazopanib Derivative (N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine, ) Pyrimidine + indazole ~350 (estimated) 2-Cl-pyrimidine, indazole Antitumor (kinase inhibitor, e.g., VEGFR)
N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methylpyrimidin-4-yl)amino)-5-thiazolecarboxamide (BP 27384, ) Pyrimidine + thiazole + benzamide ~550 (estimated) Thiazolecarboxamide, piperazinyl-hydroxyethyl, Cl Likely kinase inhibitor (structural inference)

Physicochemical Properties

  • Lipophilicity: The 4-chlorobenzamide group (common in target compound, Compound 1, and BD01118959) increases lipophilicity, aiding membrane permeability. The hydroxypropylamino group in Compound 1 may improve aqueous solubility compared to the target’s ethylamino linker .

Key Research Findings

Diverse Core Modifications : Thiadiazole () and indazole () cores show that alternative heterocycles can retain activity while altering pharmacokinetic profiles .

Linker Optimization: Ethylamino vs. hydroxypropylamino linkers (target vs. Compound 1) highlight the balance between solubility and target engagement .

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